
2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Etil(4-(4-nitroestiril)fenil)amino)etanol es un compuesto orgánico con la fórmula molecular C18H20N2O3 y un peso molecular de 312,36 g/mol . Este compuesto se caracteriza por la presencia de un grupo nitroestiril unido a una unidad de etilfenilaminoetanol. Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Etil(4-(4-nitroestiril)fenil)amino)etanol típicamente involucra la reacción de 4-nitrobenzaldehído con etil 4-aminofenilacetato en condiciones básicas para formar el derivado nitroestiril correspondiente. Este intermedio se reduce luego utilizando un agente reductor adecuado, como el borohidruro de sodio, para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Los métodos industriales comunes incluyen la síntesis de flujo continuo y el procesamiento por lotes, donde los parámetros de reacción como la temperatura, la presión y el tiempo de reacción se controlan cuidadosamente .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Etil(4-(4-nitroestiril)fenil)amino)etanol sufre diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede oxidarse para formar derivados nitroso u otros estados de oxidación más altos.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Productos principales formados
Oxidación: Formación de derivados nitroso.
Reducción: Formación de derivados amino.
Sustitución: Formación de compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
2-(Etil(4-(4-nitroestiril)fenil)amino)etanol se emplea en diversas aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como precursor en la síntesis de cromóforos y colorantes.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de polímeros fotorefractivos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 2-(Etil(4-(4-nitroestiril)fenil)amino)etanol implica su interacción con objetivos moleculares y vías específicas. Se sabe que el grupo nitroestiril participa en reacciones de transferencia de electrones, que pueden conducir a la generación de especies reactivas de oxígeno (ROS). Estas ROS pueden inducir estrés oxidativo en las células, lo que lleva a diversos efectos biológicos. Además, el compuesto puede interactuar con proteínas y enzimas celulares, modulando su actividad y función .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Etil(4-(4-nitrofenil)azo)fenil)aminoetanol
- 2-(Etil(4-(4-nitrofenil)diazenil)fenil)aminoetanol
Singularidad
2-(Etil(4-(4-nitroestiril)fenil)amino)etanol es único debido a la presencia del grupo nitroestiril, que le confiere propiedades electrónicas y estéricas distintas. Esta singularidad lo hace valioso en la síntesis de materiales especializados y en aplicaciones de investigación donde se requiere una reactividad específica .
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+ |
Clave InChI |
OAFMCWZFMIQFBI-ONEGZZNKSA-N |
SMILES isomérico |
CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


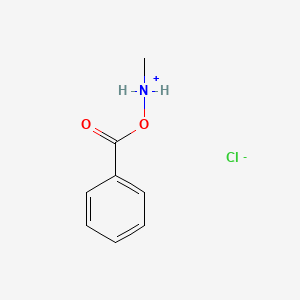

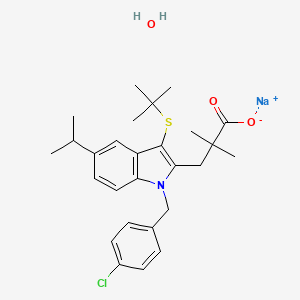
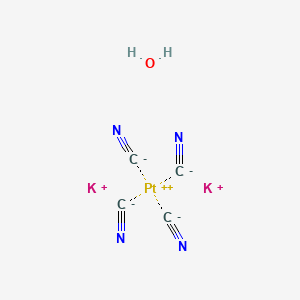

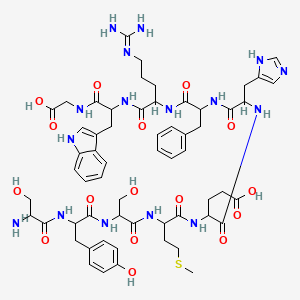




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)
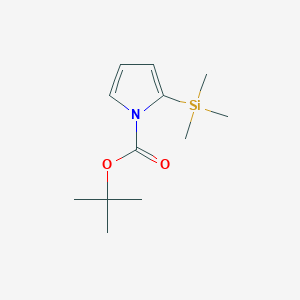

![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)
